molecular formula C12H19N3O2 B14777277 2-amino-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]-N-propan-2-ylpropanamide

2-amino-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]-N-propan-2-ylpropanamide

Cat. No.: B14777277
M. Wt: 237.30 g/mol
InChI Key: QONJKXUZKGEZHQ-UHFFFAOYSA-N
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Description

(S)-2-Amino-N-isopropyl-N-(2-oxo-2-(1H-pyrrol-2-yl)ethyl)propanamide is a chiral compound that features a pyrrole ring, an isopropyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-isopropyl-N-(2-oxo-2-(1H-pyrrol-2-yl)ethyl)propanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing purification techniques like crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-isopropyl-N-(2-oxo-2-(1H-pyrrol-2-yl)ethyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-isopropyl-N-(2-oxo-2-(1H-pyrrol-2-yl)ethyl)propanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-N-isopropyl-N-(2-oxo-2-(1H-pyrrol-2-yl)ethyl)propanamide is unique due to its specific structural features, including the chiral center and the combination of the pyrrole ring with the isopropyl and amide groups. These characteristics contribute to its distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

2-amino-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]-N-propan-2-ylpropanamide

InChI

InChI=1S/C12H19N3O2/c1-8(2)15(12(17)9(3)13)7-11(16)10-5-4-6-14-10/h4-6,8-9,14H,7,13H2,1-3H3

InChI Key

QONJKXUZKGEZHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC(=O)C1=CC=CN1)C(=O)C(C)N

Origin of Product

United States

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